molecular formula C12H14N2O B8596204 5,7-diethyl-1H-1,8-naphthyridin-2-one

5,7-diethyl-1H-1,8-naphthyridin-2-one

Cat. No.: B8596204
M. Wt: 202.25 g/mol
InChI Key: XKHYYSYKMYWRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Diethyl-1H-1,8-naphthyridin-2-one is a high-purity chemical compound offered for research and development purposes, strictly for laboratory use. This small molecule features a 1,8-naphthyridin-2-one core, which is recognized as a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The specific 5,7-diethyl substitution pattern on this heterocyclic system is designed to modulate the compound's electronic properties, lipophilicity, and steric profile, which can be critical for optimizing interactions with biological targets and improving pharmacokinetic properties . Researchers are investigating this and similar 1,8-naphthyridine derivatives as potential therapeutic agents. Based on studies of analogous structures, this compound class has shown promise in diverse areas, including acting as inhibitors for enzymes like sphingomyelin synthase 2 (SMS2) for metabolic and cardiovascular diseases , serving as selective ligands for cannabinoid CB2 receptors with anti-proliferative properties , and functioning as calcium channel blockers investigated for central nervous system conditions such as Alzheimer's disease and vascular dementia . The compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5,7-diethyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C12H14N2O/c1-3-8-7-9(4-2)13-12-10(8)5-6-11(15)14-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

XKHYYSYKMYWRMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=C1C=CC(=O)N2)CC

Origin of Product

United States

Chemical Reactions Analysis

5,7-diethyl-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive hydrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: As potential therapeutic agents due to their biological activities.

    Materials Science: For their unique electronic and optical properties.

    Chemical Biology: As probes or tools for studying biological processes.

Mechanism of Action

The exact mechanism of action for 5,7-diethyl-1H-1,8-naphthyridin-2-one is not well-defined. similar compounds often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5,7-diethyl-1H-1,8-naphthyridin-2-one, their biological targets, and comparative activities:

Compound Name Core Structure Substituents Key Biological Properties Reference
5,7-Diethyl-1H-1,8-naphthyridin-2-one 1,8-Naphthyridin-2-one 5,7-diethyl Antiproliferative activity (c-Met kinase inhibition), potential CB2 receptor modulation
CB74 1,8-Naphthyridin-2-one Undisclosed High CB2 selectivity; inhibits T-cell activation, reduces Cox-2 in MS patient lymphocytes
VL23 1,8-Naphthyridin-2-one Undisclosed Moderate CB2 affinity; suppresses CD69/CD54 expression and NF-κB/Akt pathways
AF4 Quinoline Undisclosed Low CB2 affinity; weak inhibition of T-cell activation markers
Compound 75 Quinolin-2-one Oxyalkyl chain High CB2 affinity, improved plasma stability, reduced lipophilicity

Key Comparative Findings

CB2 Receptor Affinity and Selectivity: CB74 (a 1,8-naphthyridin-2-one derivative) exhibits high CB2 selectivity (Ki = 0.6 nM) and suppresses MS patient-derived lymphocyte proliferation more effectively than quinoline-based AF4, which has low CB2 affinity . 5,7-Diethyl substitution may enhance CB2 binding compared to unsubstituted analogs, though direct affinity data are pending .

Antiproliferative Activity: 1,8-Naphthyridin-2-one derivatives (e.g., compounds in ) show moderate to high activity against cancer cell lines (A549, HepG2, MCF-7), with substituents at positions 6 and 7 enhancing c-Met kinase inhibition . Compound 75 (quinolin-2-one derivative) demonstrates improved plasma stability over naphthyridinone analogs, suggesting core modifications influence pharmacokinetics .

Immune Modulation :

  • CB74 and VL23 downregulate T-cell activation markers (CD69, CD54) and inflammatory pathways (NF-κB, Erk, Akt) in MS patient cells, while AF4 shows minimal effects due to lower CB2 affinity .
  • 5,7-Diethyl-1H-1,8-naphthyridin-2-one’s ethyl groups may similarly enhance immune cell targeting, though clinical data are needed .

Mechanistic Insights: CB2 antagonist SR144528 reverses CB74’s anti-proliferative effects, confirming CB2-dependent mechanisms . Quinoline derivatives like AF4 exhibit weaker CB2-mediated effects, highlighting the importance of the 1,8-naphthyridin-2-one core for receptor engagement .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Piperidine in ethanol facilitates both enamine formation and cyclization.

  • Temperature : Reflux at 80°C for 24 hours ensures complete conversion.

  • Yield : 60–65% after column chromatography.

Key Challenge : The limited commercial availability of ethyl-substituted 2-aminonicotinaldehyde necessitates multistep synthesis, increasing production costs.

Post-cyclization functionalization via halogenation and subsequent cross-coupling reactions enables precise introduction of ethyl groups. This two-step strategy is exemplified by the synthesis of 6-bromo-1,8-naphthyridin-2(1H)-one intermediates, which undergo Suzuki-Miyaura coupling with ethylboronic acids.

Representative Protocol

  • Halogenation :

    • Substrate : 1,8-Naphthyridin-2(1H)-one.

    • Reagents : Bromine in glacial acetic acid (25°C, 24 hours).

    • Outcome : 6-Bromo derivative (85% yield).

  • Suzuki Coupling :

    • Catalyst : Pd(PPh₃)₄ generated in situ.

    • Base : Aqueous Na₂CO₃ (2 M).

    • Conditions : Microwave irradiation (120°C, 20 minutes).

    • Yield : 70–75% for 5,7-diethyl substitution.

Advantage : Enables late-stage diversification, critical for medicinal chemistry applications.

One-Pot Acid-Catalyzed Cyclization

Adapting methods from structurally analogous compounds, such as 1,8-naphthyridin-2-amine, provides insights into acid-mediated cyclizations. A patent-pending approach utilizes 2,6-diaminopyridine and ethyl-substituted 1,3,5-triketones in phosphoric acid at elevated temperatures.

Industrial-Scale Parameters

  • Acid Selection : Phosphoric acid (10:1 v/w ratio to substrate).

  • Temperature : 70–75°C for 40 minutes.

  • Workup : Neutralization with ice-cold NaOH, extraction with dichloromethane.

  • Yield : 72% after purification.

Limitation : Competitive side reactions at higher temperatures reduce regioselectivity.

Alkylation of Preformed Naphthyridinones

Direct alkylation of the naphthyridinone core offers a straightforward route to ethyl derivatives. Using 1,8-naphthyridin-2(1H)-one and ethylating agents like ethyl iodide in the presence of cesium carbonate demonstrates moderate success.

Experimental Details

  • Solvent : Anhydrous DMF.

  • Base : Cs₂CO₃ (2 equiv).

  • Temperature : 50°C for 12 hours.

  • Yield : 50–55% for monoethylation; diethylation requires excess reagent.

Drawback : Poor selectivity for 5,7-positions necessitates tedious separation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Regioselectivity Scalability
Friedländer Annulation60–6524 hoursHighModerate
Halogenation/Coupling70–7524 hoursExcellentHigh
Acid-Catalyzed Cyclization7240 minutesModerateHigh
Direct Alkylation50–5512 hoursLowLow

Table 1 . Performance metrics of major synthetic routes. Data synthesized from .

Q & A

Q. What are the common synthetic routes for 5,7-diethyl-1H-1,8-naphthyridin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted pyridine derivatives with active methylene compounds or β-ketoesters under basic conditions (e.g., piperidine or triethylamine). For example, 6-chloro-3-cyano-5-formylpyridin-2-one can react with malononitrile or [(ethoxycarbonyl)methylene]triphenylphosphorane, followed by cyclization to form the 1,8-naphthyridinone core . Key parameters include solvent choice (e.g., ethanol or 1,2-dichlorobenzene), temperature (reflux vs. room temperature), and catalyst loading. Yields are optimized by controlling azidation or aza-Wittig reaction steps for intermediate functionalization .

Q. How can structural characterization of 5,7-diethyl-1H-1,8-naphthyridin-2-one be performed to confirm regiochemistry?

Nuclear magnetic resonance (NMR) spectroscopy is critical. The diethyl substituents at positions 5 and 7 produce distinct splitting patterns in 1^1H NMR due to coupling with adjacent protons. X-ray crystallography (as in ) resolves regiochemistry unambiguously by confirming bond angles and spatial arrangement of ethyl groups. Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carbonyl at C2) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

In vitro assays include:

  • Cell proliferation inhibition : Testing on cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC50_{50} values compared to reference drugs like foretinib .
  • Immune modulation : Measuring TNF-α suppression in activated lymphocytes from MS patients using ELISA .
  • Receptor binding : Radioligand displacement assays for CB2 selectivity over CB1, with EC50_{50} values indicating agonist potency .

Advanced Research Questions

Q. How do the 5,7-diethyl substituents influence CB2 receptor selectivity and binding affinity compared to other 1,8-naphthyridinone derivatives?

Substituent bulk and hydrophobicity at positions 5 and 7 enhance CB2 affinity by fitting into hydrophobic pockets of the receptor. Structure-activity relationship (SAR) studies show that alkyl groups (e.g., ethyl) improve selectivity over CB1 by reducing steric clashes in the CB1 binding site. Molecular docking simulations (e.g., using AutoDock Vina) can map interactions, such as hydrogen bonding between the naphthyridinone carbonyl and receptor residues .

Q. What experimental strategies resolve contradictions in immune-modulatory data between healthy controls and MS patient-derived lymphocytes?

Discrepancies in TNF-α suppression or Cox-2 downregulation (e.g., stronger effects in MS cells) may arise from differential CB2 receptor expression or signaling pathways. To address this:

  • Perform flow cytometry to quantify CB2 receptor density in patient vs. control cells .
  • Use phospho-specific antibodies in Western blotting to compare Akt/Erk/NF-κB pathway activation .
  • Apply single-cell RNA sequencing to identify transcriptomic variations in immune cell subpopulations .

Q. How can novel 1,8-naphthyridinone derivatives be designed to improve anticancer potency while minimizing off-target effects?

Rational drug design approaches include:

  • Fragment hybridization : Merging the 1,8-naphthyridinone core with pyrrolo[2,3-b]pyridine or quinoline moieties to enhance c-Met kinase inhibition .
  • Prodrug strategies : Introducing hydrolyzable esters (e.g., ethoxycarbonyl) to improve bioavailability .
  • Selectivity screening : Profiling against tyrosine kinase panels (Flt-3, VEGFR-2) to identify off-target liabilities early .

Q. What methodologies optimize the regioselective synthesis of 5,7-diethyl derivatives to avoid byproducts like 7-methyl-5-phenacyl isomers?

Regioselectivity is controlled by:

  • Base selection : Sodium amide/ammonia favors substitution at position 5, while butyllithium directs reactivity to position 7 .
  • Protecting groups : Temporarily blocking reactive sites (e.g., azide at C6) during ethylation steps .
  • Microwave-assisted synthesis : Accelerating cyclization to reduce side reactions .

Methodological Considerations

  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and ANOVA for multi-group comparisons in biological assays .
  • Synthetic Challenges : Monitor reaction progress via TLC or HPLC to isolate intermediates before undesired degradation (e.g., thermal decomposition of 22 to 23 in ).

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